![molecular formula C19H29N3O2 B2434798 6-Cyclopropyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2175978-46-6](/img/structure/B2434798.png)
6-Cyclopropyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H29N3O2 and its molecular weight is 331.46. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivative Syntheses
- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Research demonstrates the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives via palladium-catalyzed oxidative carbonylation reactions. These processes are significant for creating complex molecules with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).
Antibacterial Activity
- Neonicotinoid Compounds as Insecticides : A study focusing on the synthesis and insecticidal activity of dihydropiperazine neonicotinoid compounds reveals the potential of these compounds as bioisosteres for the imidazolidine ring system in neonicotinoid agents. This highlights the role of cyclopropyl and piperidine derivatives in developing new insecticides with enhanced activity (Samaritoni et al., 2003).
Organic Synthesis and Chemical Reactions
- Iron-Catalyzed Reactions in Organic Synthesis : The versatility of iron catalysis in organic synthesis, including the formation of azacycles through aza-Prins cyclization, is discussed. This study underscores the utility of iron(III) halides in promoting cyclization reactions, which are pivotal in synthesizing complex organic molecules, including those with cyclopropyl and piperidine structures (Bolm et al., 2004).
properties
IUPAC Name |
6-cyclopropyl-2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19-6-5-18(17-3-4-17)20-22(19)13-15-7-9-21(10-8-15)12-16-2-1-11-24-14-16/h5-6,15-17H,1-4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSARTEPABRAZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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